molecular formula C8H7Cl2FO B14024136 (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol

(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol

Cat. No.: B14024136
M. Wt: 209.04 g/mol
InChI Key: PTKKWVRTKGOFHJ-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol is a chemical compound with the molecular formula C8H7Cl2FO It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol typically involves the reaction of appropriate substituted benzene derivatives with reagents that introduce the chlorine, fluorine, and methyl groups. One common method involves the use of halogenation reactions to introduce chlorine and fluorine atoms, followed by methylation and reduction reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of halogens .

Scientific Research Applications

(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methanol group can influence its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dichloro-2-fluoro-3-methylphenyl)ethanol
  • (4,5-Dichloro-2-fluoro-3-methylphenyl)acetone
  • (4,5-Dichloro-2-fluoro-3-methylphenyl)amine

Uniqueness

(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol is unique due to its specific combination of halogen atoms and a methanol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H7Cl2FO

Molecular Weight

209.04 g/mol

IUPAC Name

(4,5-dichloro-2-fluoro-3-methylphenyl)methanol

InChI

InChI=1S/C8H7Cl2FO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2,12H,3H2,1H3

InChI Key

PTKKWVRTKGOFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)CO)F

Origin of Product

United States

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